Neryl bromide
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Overview
Description
Neryl bromide is an organic compound belonging to the class of monoterpenes. It is a brominated derivative of nerol, a naturally occurring monoterpene alcohol. This compound is characterized by its molecular formula C10H17Br and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neryl bromide can be synthesized through the bromination of nerol. The process typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrogen bromide (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the allylic alcohol group in nerol .
Industrial Production Methods: In an industrial setting, this compound is produced using similar bromination techniques but on a larger scale. The process involves the continuous addition of brominating agents to a reactor containing nerol and a suitable solvent. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Neryl bromide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Coupling Reactions: It can be used in coupling reactions with aryl Grignard reagents or organolithium compounds to form carbon-carbon bonds.
Reduction Reactions: this compound can be reduced to nerol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under mild to moderate conditions.
Coupling Reactions: Aryl Grignard reagents or organolithium compounds are used in the presence of a catalyst like nickel or palladium.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include neryl alcohols, amines, or thioethers depending on the nucleophile used.
Coupling Reactions: Products are typically complex organic molecules with extended carbon chains.
Reduction Reactions: The primary product is nerol.
Scientific Research Applications
Neryl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of neryl bromide involves its reactivity as an electrophile. The bromine atom in this compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of this compound .
Comparison with Similar Compounds
Geranyl Bromide: Similar to neryl bromide but with a different isomeric structure.
Linalyl Bromide: Another brominated monoterpene with a different arrangement of double bonds.
Citronellyl Bromide: A brominated derivative of citronellol, differing in the position of the bromine atom.
Uniqueness of this compound: this compound is unique due to its specific isomeric structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C10H17Br |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
(2Z)-1-bromo-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7- |
InChI Key |
JSCUZAYKVZXKQE-YFHOEESVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CBr)/C)C |
Canonical SMILES |
CC(=CCCC(=CCBr)C)C |
Origin of Product |
United States |
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